4-acetyl-N-[(2H-1,3-benzodioxol-5-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-acetyl-N-[(2H-1,3-benzodioxol-5-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a benzodioxole moiety, which is known for its presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[(2H-1,3-benzodioxol-5-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile using bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[(2H-1,3-benzodioxol-5-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can yield various oxidized derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
4-acetyl-N-[(2H-1,3-benzodioxol-5-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[(2H-1,3-benzodioxol-5-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole derivatives as COX inhibitors: These compounds are structurally similar and have been evaluated for their anti-inflammatory and cytotoxic activities.
Uniqueness
4-acetyl-N-[(2H-1,3-benzodioxol-5-yl)methyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15NO5S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-acetyl-N-(1,3-benzodioxol-5-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H15NO5S/c1-11(18)13-3-5-14(6-4-13)23(19,20)17-9-12-2-7-15-16(8-12)22-10-21-15/h2-8,17H,9-10H2,1H3 |
InChI Key |
NDRKLUJTHODUAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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